3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide
Description
Properties
Molecular Formula |
C8H15BrO3S |
|---|---|
Molecular Weight |
271.17 g/mol |
IUPAC Name |
3-bromo-4-butan-2-yloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15BrO3S/c1-3-6(2)12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3 |
InChI Key |
WOZMWNCTYNVVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CS(=O)(=O)CC1Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,5-dihydrothiophene-1,1-dioxide
One method for synthesizing 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide involves the bromination of 2,5-dihydrothiophene-1,1-dioxide. This reaction can be performed using N-bromosuccinimide (NBS) as the brominating agent.
The reaction proceeds via the addition of bromine across the double bond of 2,5-dihydrothiophene-1,1-dioxide. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile such as water to yield the desired product.
The procedure for synthesizing trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, a related compound, involves reacting 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide in 2 mL of H2O in a 25-mL round-bottom flask. The mixture is stirred and heated in a boiling water bath for 1 hour. After cooling, the resulting crystals are collected by suction filtration, washed with ice-cold water, and recrystallized from hot water.
Reaction Mechanism
The bromination reaction with NBS involves multiple mechanistic steps:
- The \$$\pi\$$ electrons of the carbon-carbon double bond interact with the electrophilic bromine of NBS.
- A cyclic bromonium cation intermediate is formed.
- The oxygen atom of water displaces bromine, resulting in a trans configuration of the bromine atom and hydroxyl group across the ring.
- The delocalized anion is protonated to produce succinimide as a coproduct.
Reaction Setup
The reaction setup generally includes:
- Reactants: 2,5-dihydrothiophene-1,1-dioxide, N-bromosuccinimide, and a suitable solvent (e.g., water).
- Reaction vessel: A round-bottom flask equipped with a stirrer and condenser.
- Heating source: A hot plate or water bath to maintain the required reaction temperature.
Data Table: Reactants and Conditions
| Reactant | Amount | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2,5-dihydrothiophene-1,1-dioxide | 1.2 g | Water | Boiling | 1 hour |
| N-bromosuccinimide | 1.8 g |
Green Chemistry Aspects
The described reaction avoids the use of highly toxic molecular bromine (\$$Br_2\$$) and uses water as the solvent for both the reaction and recrystallization, aligning with green chemistry principles.
Chemical Properties of 3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide
| Property | Value |
|---|---|
| CAS No. | 35330-57-5 |
| Molecular Formula | \$$C4H7BrO_3S\$$ |
| Molecular Weight | 215.0656 |
| Solubility | Refer to manufacturer |
| Storage | Store at RT |
Applications
3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide has several scientific uses:
- As a building block in the synthesis of more complex molecules.
- In pharmaceutical research for developing new drugs.
- In materials science for creating novel compounds with specific properties.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of organosulfur compounds on biological systems.
Mechanism of Action
The mechanism by which 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide exerts its effects depends on its interaction with molecular targets. The bromine atom and the sec-butoxy group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The sulfone group can also interact with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfolane Derivatives
Physicochemical Properties
Table 2: Key Physical Properties
- Solubility Trends : Bromine and bulky sec-butoxy substituents reduce water solubility compared to unsubstituted sulfolane. Polar aprotic solvents like DMSO or acetonitrile are preferred for handling .
- Reactivity : The bromine atom in the 3-position facilitates nucleophilic substitution reactions, while the sulfone group stabilizes adjacent carbocations, enabling diverse synthetic modifications .
Biological Activity
3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide is an organic compound with significant potential in various biological applications, particularly in agriculture and medicinal chemistry. This article delves into its biological activity, including its potential as a pesticide, herbicide, and other therapeutic uses.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a bromine atom and a sec-butoxy group. Its molecular formula is CHBrOS, and it has a molecular weight of 271.17 g/mol. The unique structure contributes to its reactivity and biological interactions.
Potential Applications
-
Agricultural Use :
- Pesticide/Herbicide : The compound's structure suggests potential herbicidal activity similar to other thiophene derivatives. Preliminary studies indicate that compounds with similar structures can exhibit significant biological activity against pests and weeds.
-
Pharmacological Potential :
- Anticancer Activity : Research on related compounds indicates that modifications in the tetrahydrothiophene structure can lead to enhanced cytotoxicity against tumor cells. Compounds with similar frameworks have shown promise in targeting cancer cell lines .
- Antimicrobial Properties : The presence of the bromine atom may enhance the antimicrobial efficacy of the compound, as halogenated compounds often exhibit improved biological activity against bacteria and fungi.
Case Studies
A review of literature reveals several studies focusing on the biological effects of thiophene derivatives:
-
Cytotoxicity Studies :
A study examining various thiophene derivatives found that certain structural modifications led to increased cytotoxicity against human tumor cell lines. While specific data for 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide is limited, its structural similarity to active compounds suggests potential efficacy . -
Antimicrobial Activity :
Similar compounds have been evaluated for their ability to inhibit bacterial growth. For instance, brominated thiophenes have demonstrated potent activity against Helicobacter pylori, a common pathogen associated with gastric ulcers .
Comparative Analysis
To further understand the implications of structural variations in biological activity, the following table compares 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide | Bromine and sec-butoxy substitution | Potential herbicidal and cytotoxic properties |
| 3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide | Hydroxyl group instead of sec-butoxy | Increased polarity; potential for enhanced solubility and bioavailability |
| 3-Iodo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide | Iodine substitution | May exhibit different reactivity; potential for varied biological effects |
This table illustrates how variations in substituents can influence both chemical reactivity and biological activity.
Future Research Directions
Further research is essential to elucidate the specific mechanisms by which 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide exerts its biological effects. Suggested areas of investigation include:
- In Vivo Studies : Conducting animal studies to assess the compound's efficacy and safety profile.
- Mechanistic Studies : Investigating the pathways through which the compound interacts with cellular targets.
- Environmental Impact Assessments : Evaluating the ecological implications of using this compound in agricultural applications.
Q & A
Q. Example Protocol :
Advanced: How can computational methods predict the reactivity of the bromine substituent in this compound?
Answer:
Density Functional Theory (DFT) calculations can model the electronic effects of the bromine atom and sec-butoxy group on the tetrahydrothiophene ring. Key steps include:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions for substitution reactions.
- Transition State Analysis : For predicting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent Effects : Molecular dynamics (MD) simulations can assess solvent interactions, critical for designing catalytic systems .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry (e.g., sec-butoxy orientation) and confirm bromine substitution .
- Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₈H₁₃BrO₃S) and isotopic patterns .
- X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .
Advanced: How can researchers investigate biological target interactions of this compound?
Answer:
- In Vitro Assays : Screen against enzyme libraries (e.g., kinases, phosphatases) to identify binding partners. Use fluorescence polarization for affinity measurements .
- Molecular Docking : Align the compound’s sulfone group with catalytic pockets (e.g., ATP-binding sites) using AutoDock Vina .
- Metabolic Stability Tests : Incubate with liver microsomes to assess pharmacokinetic properties .
Data Contradiction: How to resolve discrepancies in reported yields for bromination steps?
Answer:
Low yields (~29% in analogous syntheses) may arise from:
- Side Reactions : Over-bromination or ring-opening due to excess Br₂. Monitor via TLC .
- Temperature Gradients : Inconsistent heating in large-scale reactions. Use microwave-assisted synthesis for uniformity .
- Impurity Interference : Residual solvents (e.g., DMF) can quench reactive intermediates. Optimize washing protocols .
Advanced: What role do solvent effects play in stereochemical outcomes?
Answer:
- Polar Solvents (e.g., DMSO) : Stabilize transition states via dipole interactions, favoring axial bromine substitution .
- Chiral Solvents : Induce enantioselectivity in sec-butoxy group formation. Compare outcomes using (R)- vs. (S)-limonene .
Basic: How does purification via HPLC impact compound stability?
Answer:
- Column Choice : Reverse-phase C18 columns minimize degradation of sulfone groups .
- Mobile Phase : Acetonitrile/water (pH 7) prevents acid-catalyzed hydrolysis of the tetrahydrothiophene ring .
Advanced: Can stereochemical inversion occur during sec-butoxy group installation?
Answer:
Yes, SN2 mechanisms may invert stereochemistry. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
